AC-Cys(farnesyl)-val-ile-met-OH
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Overview
Description
AC-Cys(farnesyl)-val-ile-met-OH is a farnesylated peptide, which means it has a farnesyl group attached to the cysteine residue. Farnesylation is a type of prenylation, a post-translational modification that involves the addition of lipid groups to proteins. This modification is crucial for the protein’s localization and function within the cell. Farnesylated peptides play significant roles in signal transduction, protein-protein interactions, and membrane association .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Cys(farnesyl)-val-ile-met-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions. The farnesyl group is introduced by reacting the cysteine residue with a farnesyl donor, such as farnesyl bromide, under basic conditions .
Industrial Production Methods
Industrial production of farnesylated peptides like this compound often employs automated peptide synthesizers. These machines can perform the repetitive cycles of deprotection and coupling required for SPPS efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
AC-Cys(farnesyl)-val-ile-met-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The farnesyl group can be replaced with other lipid groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the farnesyl group.
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiols, and peptides with substituted lipid groups .
Scientific Research Applications
AC-Cys(farnesyl)-val-ile-met-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of farnesylation on peptide structure and function.
Biology: Helps in understanding the role of farnesylated proteins in cellular processes such as signal transduction and membrane association.
Medicine: Investigated for its potential in targeting farnesylated proteins involved in diseases like cancer.
Industry: Used in the development of biosensors and other biotechnological applications.
Mechanism of Action
The farnesyl group in AC-Cys(farnesyl)-val-ile-met-OH facilitates its interaction with cell membranes. This lipid modification increases the hydrophobicity of the peptide, promoting its association with lipid bilayers. The farnesyl group also plays a role in the localization and function of the peptide within the cell. For example, farnesylated peptides can participate in signal transduction pathways by anchoring signaling proteins to the membrane .
Comparison with Similar Compounds
Similar Compounds
Ac-Cys(farnesyl)-OMe: Another farnesylated peptide with a methoxy group instead of val-ile-met.
Ac-Asn-Lys-Asn-Cys(farnesyl)-OMe: A farnesylated peptide with additional amino acids in the sequence.
Uniqueness
AC-Cys(farnesyl)-val-ile-met-OH is unique due to its specific amino acid sequence and the presence of the farnesyl group. This combination imparts distinct biochemical properties, such as enhanced membrane association and specific interactions with other cellular components .
Properties
Molecular Formula |
C36H62N4O6S2 |
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Molecular Weight |
711.0 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C36H62N4O6S2/c1-11-27(8)32(35(44)38-29(36(45)46)19-20-47-10)40-34(43)31(24(4)5)39-33(42)30(37-28(9)41)22-48-21-18-26(7)17-13-16-25(6)15-12-14-23(2)3/h14,16,18,24,27,29-32H,11-13,15,17,19-22H2,1-10H3,(H,37,41)(H,38,44)(H,39,42)(H,40,43)(H,45,46)/b25-16+,26-18+ |
InChI Key |
LZZSZMJTHYOSLN-BNBFUNNKSA-N |
Isomeric SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C |
Origin of Product |
United States |
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